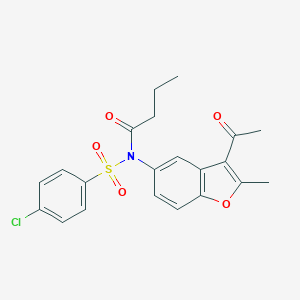
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLOROBENZENESULFONYL)BUTANAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLOROBENZENESULFONYL)BUTANAMIDE is a synthetic compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a benzofuran ring, an acetyl group, a butyryl group, and a chlorobenzenesulfonamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLOROBENZENESULFONYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of the benzofuran coreThe reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLOROBENZENESULFONYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for specific diseases.
Industry: The compound may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLOROBENZENESULFONYL)BUTANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(cyclohexylcarbonyl)-4-fluorobenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)naphthalene-2-sulfonamide
Uniqueness
N-(3-ACETYL-2-METHYL-1-BENZOFURAN-5-YL)-N-(4-CHLOROBENZENESULFONYL)BUTANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C21H20ClNO5S |
|---|---|
Molekulargewicht |
433.9g/mol |
IUPAC-Name |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonylbutanamide |
InChI |
InChI=1S/C21H20ClNO5S/c1-4-5-20(25)23(29(26,27)17-9-6-15(22)7-10-17)16-8-11-19-18(12-16)21(13(2)24)14(3)28-19/h6-12H,4-5H2,1-3H3 |
InChI-Schlüssel |
FJNCVCMVMGIVOM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)C)C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Chloro-2-(4-chlorophenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407373.png)
![(9-Chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methylphenyl)methanone](/img/structure/B407374.png)
![4-Chloro-2-[9-chloro-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B407379.png)
![9-Bromo-2,5-bis(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407381.png)
![9-Bromo-2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407383.png)
![2-(4-Methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407384.png)
![(4-Bromophenyl)[9-chloro-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B407386.png)
![9-Bromo-5-isopropyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407388.png)
![9-Chloro-5-(2,4-dichlorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407389.png)
![[9-Bromo-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-bromophenyl)methanone](/img/structure/B407390.png)
![9-Bromo-2-(4-methylphenyl)-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407391.png)
![4-[9-Bromo-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenyl methyl ether](/img/structure/B407392.png)
![9-Bromo-2-(4-methylphenyl)-5-(3-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407394.png)
![5-(4-Chlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407395.png)
